Selective Cytotoxicity Against SW626 Ovarian Adenocarcinoma
Dichapetalin J, along with its close analogs dichapetalins A and I, demonstrated selective and significant in vitro cytotoxicity against the SW626 human ovarian adenocarcinoma cell line. Among this subset, Dichapetalin J consistently fell within the IC50 range of 0.2–0.5 µg/mL, which is comparable to the clinically used anticancer agent doxorubicin (IC50 0.04–0.2 µg/mL) in the same assay panel [1]. Importantly, this selective activity was not observed across the other cell lines tested in the panel, highlighting a unique sensitivity of the SW626 line to compounds 1–3. This selectivity prompted a re-collection of D. gelonioides plant material specifically to obtain more of these compounds for further biological testing [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against SW626 human ovarian adenocarcinoma |
|---|---|
| Target Compound Data | IC50: 0.2–0.5 µg/mL |
| Comparator Or Baseline | Dichapetalin A and Dichapetalin I; Doxorubicin (IC50 0.04–0.2 µg/mL) |
| Quantified Difference | Dichapetalin J, A, and I exhibit comparable selective potency within the 0.2–0.5 µg/mL range, contrasting with their lack of significant activity against other cell lines in the panel, unlike broad-spectrum agents. |
| Conditions | In vitro cytotoxicity assay against a panel of human cancer cell lines, including SW626 (ovarian adenocarcinoma). Assays performed at the University of Illinois at Chicago following established protocols [1]. |
Why This Matters
This selectivity profile is critical for researchers developing targeted therapies for ovarian cancer, as it suggests a distinct mode of action that can be exploited without broad cytotoxicity.
- [1] Fang, L.; Ito, A.; Chai, H.-B.; Mi, Q.; Jones, W. P.; Madulid, D. R.; Oliveros, M. B.; Gao, Q.; Orjala, J.; Farnsworth, N. R.; Soejarto, D. D.; Cordell, G. A.; Swanson, S. M.; Pezzuto, J. M.; Kinghorn, A. D. Cytotoxic Constituents from the Stem Bark of Dichapetalum gelonioides Collected in the Philippines. J. Nat. Prod. 2006, 69 (3), 332–337. View Source
